molecular formula C10H11N3S B185739 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine CAS No. 88742-94-3

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185739
CAS RN: 88742-94-3
M. Wt: 205.28 g/mol
InChI Key: KFYSQDMAJLTMTR-UHFFFAOYSA-N
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Description

The compound “5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “5-(1-Phenylethyl)” indicates that a phenylethyl group is attached to the 5th carbon of the thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thiadiazole ring, with the phenylethyl group attached at the 5th position. The presence of nitrogen and sulfur in the ring, along with the phenylethyl group, could impart unique chemical properties to the compound .


Chemical Reactions Analysis

Thiadiazoles can participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or undergoing reactions at the nitrogen or sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the thiadiazole ring and the phenylethyl group. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific structure and substituents .

Scientific Research Applications

Summary of the Application

This compound has been used in the field of organic synthesis, particularly in the characterization of its structure .

Methods of Application

The structure determination was carried out using several 1D or 2D-NMR methods .

Results or Outcomes

The NMR assignments of the Kagan-amide’s thio-derivative were checked and found to be correct .

2. Application as a Chiral Solvating Agent

Summary of the Application

“®-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide” is a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy .

Methods of Application

The single enantiomer of this compound was synthesized from commercially available ®-(+)-a-methylbenzylamine in two steps .

Results or Outcomes

The synthesis resulted in an 85% yield .

Future Directions

The study of thiadiazole derivatives is an active area of research, given their diverse biological activities. Future research could explore the synthesis, characterization, and biological activity of this specific compound .

properties

IUPAC Name

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSQDMAJLTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378217
Record name 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine

CAS RN

88742-94-3
Record name 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88742-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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